2-Aminopyrimidine-5-carbaldehyde
Overview
Description
2-Aminopyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C5H5N3O and its molecular weight is 123.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Biomolecules and Pharmaceuticals : This compound serves as a key intermediate in the synthesis of biomolecules and modern pharmaceuticals. Its biological properties significantly influence its applications in these fields (Koroleva, Gusak, & Ignatovich, 2010).
Cancer Drug Development : Derivatives like 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes have been found to effectively inhibit EGFR and ErbB-2 tyrosine kinases, showing potential as promising cancer drugs (Xu et al., 2008).
Inhibitory Activity in VEGFR-2 : Studies have identified key features in derivatives responsible for potent VEGFR-2 inhibitory activity, aiding in designing more potent compounds (Nekoei, Mohammadhosseini, & Pourbasheer, 2015).
Light-Harvesting in Supramolecular Porphyrin Arrays : 2-Aminopyrimidin-5-yl ligands have shown promise for efficient light-harvesting in these arrays, indicating potential applications in energy and materials science (Balaban et al., 2003).
Synthesis of Pyrido[2,3-d]pyrimidines : This compound has been used for the synthesis of pyrido[2,3-d]pyrimidines and their derivatives, which have applications in pharmaceuticals and biotechnology (Perandones & Soto, 1998).
Antimicrobial and Antioxidant Properties : Certain derivatives, such as 7-substituted pyrido[2,3-d]pyrimidines, exhibit significant antimicrobial and antioxidant properties, making them promising candidates for pharmaceutical applications (Suresh et al., 2010).
Mechanism of Action
Target of Action
It’s known that pyrimidine-based compounds, such as 2-aminopyrimidine-5-carbaldehyde, are often used in the synthesis of pharmaceutically active compounds .
Mode of Action
The mode of action of this compound involves aromatic nucleophilic substitution reactions. The compound undergoes amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . These reactions are influenced by structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
Biochemical Pathways
The compound is involved in the synthesis of pyrimidine-based compounds, which are precursors of n-heterocyclic systems . These systems are often found in pharmaceutically active compounds .
Pharmacokinetics
The compound’s molecular weight is 12311 Da , which could potentially influence its bioavailability.
Result of Action
The compound’s involvement in the synthesis of pyrimidine-based compounds suggests it may contribute to the biological activity of these compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactions occur under mild and environmentally friendly conditions . Additionally, the presence of alkoxide ions can influence the compound’s reactions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-aminopyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5-7-1-4(3-9)2-8-5/h1-3H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOYRRAYGKTRAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354332 | |
Record name | 2-Aminopyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120747-84-4 | |
Record name | 2-Aminopyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminopyrimidine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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